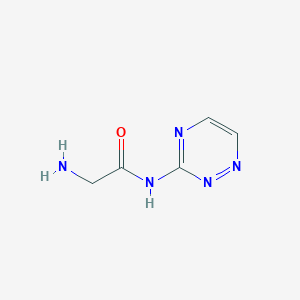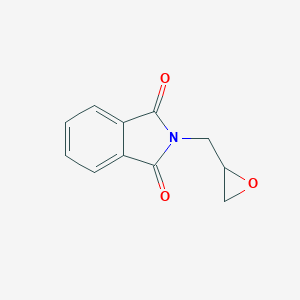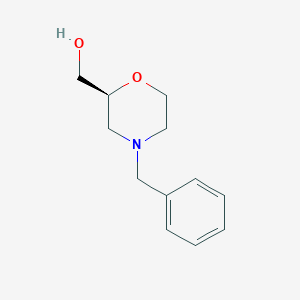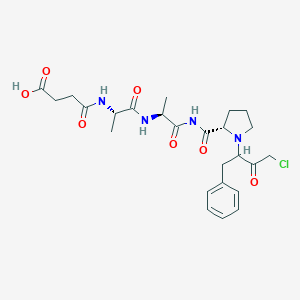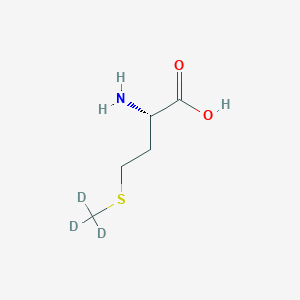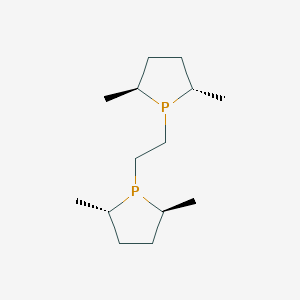
(S,S)-Me-BPE
Vue d'ensemble
Description
(S,S)-Me-BPE, also known as (S,S)-1,2-bis(diphenylphosphino)ethane, is a chiral diphosphine ligand that has found extensive use in asymmetric catalysis. It has been widely used in organic synthesis, and its unique properties have made it an essential tool in the development of new drugs, materials, and other useful compounds.
Applications De Recherche Scientifique
I conducted a search for the scientific research applications of “(S,S)-Me-BPE” , also known as “Me-bpe, (S,S)-” , but the specific details regarding its unique applications are not readily available in the search results. However, there is a mention of BPE ligands in a technical document by MilliporeSigma, which suggests that these ligands, including possibly “(S,S)-Me-BPE”, are used in chiral phospholane classes for systematic variation of the steric environment around the metal .
For a comprehensive analysis of “(S,S)-Me-BPE”, you might consider accessing specialized databases or scientific literature through platforms like Google Scholar or other research article aggregators mentioned in the search results . These platforms could provide more detailed and specific information on the unique applications of this compound in various fields of scientific research.
Propriétés
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4/h11-14H,5-10H2,1-4H3/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCDUOCGSIGEAI-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420658 | |
| Record name | (S,S)-Me-BPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-Me-BPE | |
CAS RN |
136779-26-5 | |
| Record name | Me-bpe, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,S)-Me-BPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ME-BPE, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23B6D1OYCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chirality of (S,S)-Me-BPE influence its application in catalysis?
A1: The chirality of (S,S)-Me-BPE is crucial for its ability to induce stereoselectivity in catalytic reactions. When coordinated to a metal center, it creates a chiral environment around the metal, influencing the approach and interaction of reactant molecules. This is clearly demonstrated in the study by [] where both (S,S)-Me-BPE and its enantiomer (R,R)-Me-BPE were used to synthesize chiral molybdenum-copper sulfide clusters. These clusters exhibited different stereoselectivities in the intra- and intermolecular cyclopropanation reactions, highlighting the crucial role of ligand chirality in dictating the stereochemical outcome of the catalyzed reactions.
Q2: What are the potential drawbacks of using (S,S)-Me-BPE in catalyst synthesis?
A2: One challenge associated with (S,S)-Me-BPE is the potential formation of stereoisomers during its synthesis and purification. As noted in [], high temperatures during the purification process can lead to pyramidal inversion at the phosphorus atom, resulting in the formation of a trans-meso isomer. While low levels of this impurity might not significantly affect the catalytic performance, higher levels can lead to reduced enantioselectivity and activity of the resulting metal complex. This emphasizes the need for strict control over the stereochemical purity of (S,S)-Me-BPE during its synthesis and purification to ensure optimal catalytic performance.
Q3: How does (S,S)-Me-BPE compare to other diphosphane ligands in terms of its influence on oxidative addition reactions?
A3: Research suggests that the steric and electronic properties of (S,S)-Me-BPE can significantly impact oxidative addition reactions in metal complexes. A study [] compared the rate of phenyl iodide oxidative addition to palladium(0) trans-stilbene complexes bearing different diphosphane ligands, including (S,S)-Me-BPE. The results showed that the rate was dependent on the ligand's bite angle and steric bulk, with (S,S)-Me-BPE promoting a faster reaction compared to mixtures of Pd(dba)2 and diphosphane. This highlights the importance of ligand selection in fine-tuning the reactivity of metal complexes for specific catalytic transformations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



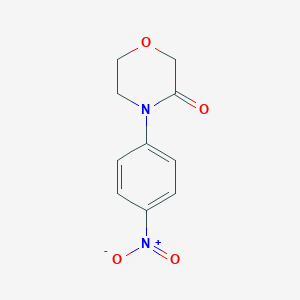
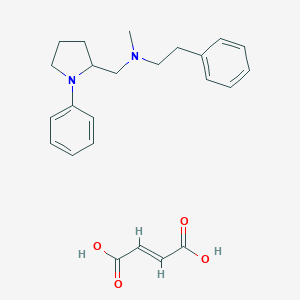
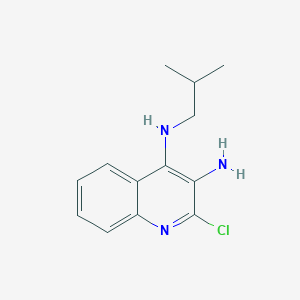

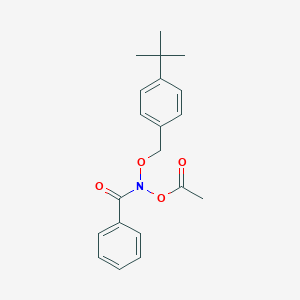
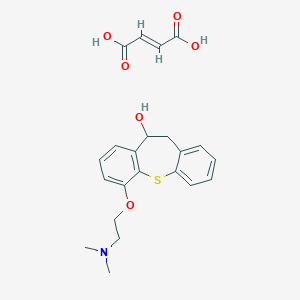

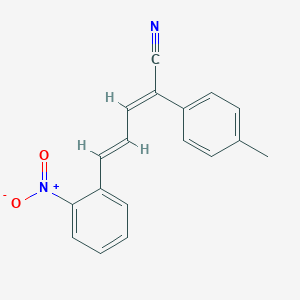
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)
